molecular formula C15H19N5O2 B12263125 3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile

3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B12263125
M. Wt: 301.34 g/mol
InChI Key: QSZJJZSCOWFHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine and morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature and pressure control is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

3-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C15H19N5O2/c16-10-13-14(18-4-3-17-13)20-5-1-2-12(11-20)15(21)19-6-8-22-9-7-19/h3-4,12H,1-2,5-9,11H2

InChI Key

QSZJJZSCOWFHSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2C#N)C(=O)N3CCOCC3

Origin of Product

United States

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